(6Z)-5-IMINO-6-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-5-IMINO-6-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiadiazole precursors, and various reagents to facilitate the formation of the desired compound. Common reaction conditions include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-6-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(6Z)-5-IMINO-6-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar biological activities.
1,3,4-thiadiazole derivatives: Known for their antimicrobial properties.
Uniqueness
(6Z)-5-IMINO-6-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H25N5O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H25N5O3S/c1-16(2)25-29-31-23(27)19(24(32)28-26(31)35-25)14-17-15-30(20-9-5-4-8-18(17)20)12-13-34-22-11-7-6-10-21(22)33-3/h4-11,14-16,27H,12-13H2,1-3H3/b19-14-,27-23? |
InChI Key |
HYSIBZNCSPXTMQ-NVOZUQLISA-N |
SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)C(=O)N=C2S1 |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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